3-Phenyl-2-butenal

Beschreibung

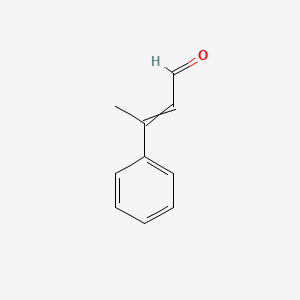

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEARORYJISZKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316192 | |

| Record name | 3-Phenyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-67-4 | |

| Record name | 3-Phenyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 2 Butenal and Its Analogs

Classical and Contemporary Synthetic Routes

Aldol (B89426) Condensation Approaches

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction in organic chemistry and is a cornerstone for the synthesis of 3-phenyl-2-butenal and related α,β-unsaturated aldehydes. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield the conjugated system.

A primary and classical route for the synthesis of 2-phenyl-2-butenal (B1236094), a structural isomer of this compound, involves the base-catalyzed aldol condensation of acetaldehyde (B116499) and phenylacetaldehyde (B1677652). smolecule.com In this reaction, a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. smolecule.com The subsequent dehydration of the β-hydroxy aldehyde intermediate yields the final α,β-unsaturated aldehyde. askfilo.comiitk.ac.in

The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for optimizing the yield and purity of the product. For instance, using a 5–10% w/w concentration of sodium hydroxide or potassium hydroxide in an ethanol (B145695) or aqueous ethanol solvent at temperatures between 60–80°C for 4–8 hours has been reported. To minimize the self-condensation of phenylacetaldehyde, an excess of acetaldehyde is often employed.

Similarly, the reaction of phenylacetaldehyde with other aldehydes like 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal (B7770604) leads to the formation of various analogs, such as 4-methyl-2-phenyl-2-pentenal and 5-methyl-2-phenyl-2-hexenal. brewingforward.com These reactions are also typically carried out under basic catalysis. google.com

Table 1: Aldol Condensation of Phenylacetaldehyde with Various Aldehydes

| Phenylacetaldehyde Reactant | Aldehyde Reactant | Product |

|---|---|---|

| Phenylacetaldehyde | Acetaldehyde | 2-Phenyl-2-butenal |

| Phenylacetaldehyde | 2-Methylpropanal | 4-Methyl-2-phenyl-2-pentenal |

| Phenylacetaldehyde | 2-Methylbutanal | 4-Methyl-2-phenyl-2-hexenal |

This table summarizes the products from the base-catalyzed aldol condensation of phenylacetaldehyde with different aldehyde partners.

Crotonaldehyde (B89634), an α,β-unsaturated aldehyde itself, can serve as a key substrate in the synthesis of this compound and its derivatives. A notable example is the preparation of 3-(2,3-dimethylphenyl)-2-butenal from 1-bromo-2,3-dimethylbenzene and crotonaldehyde. google.comwipo.intnih.gov This reaction is typically catalyzed by a palladium source in the presence of a ligand and a base. google.com

The use of crotonaldehyde also extends to its condensation with other compounds. For example, it can be condensed with 3-methyl-6-tert-butylphenol to produce 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, a widely used antioxidant. prepchem.com

The principles of aldol condensation are well-suited for combinatorial chemistry approaches to generate libraries of diverse α,β-unsaturated aldehydes and ketones. These strategies often utilize solid-phase synthesis, where one of the aldehyde reactants is attached to a polymer support. nih.gov This allows for the systematic variation of the other reactant and facilitates the purification of the final products.

For instance, aldehydes grafted onto a polystyrene support can be reacted with various other aldehydes or ketones under Claisen-Schmidt or Wittig reaction conditions to efficiently produce a library of α,β-unsaturated carbonyl compounds. nih.gov These intermediates can then be further derivatized to create a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles. nih.gov Such combinatorial approaches are valuable for the discovery of new compounds with interesting biological activities or material properties. researchgate.net

Oxidative Transformations of Precursor Alcohols

The oxidation of allylic alcohols provides an alternative and effective route to α,β-unsaturated aldehydes like this compound. The choice of the oxidizing agent is critical to ensure selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or reaction with the carbon-carbon double bond.

Pyridinium chlorochromate (PCC) is a widely used and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is particularly effective for the oxidation of allylic alcohols to the corresponding α,β-unsaturated carbonyl compounds. tandfonline.comnih.gov The reaction is typically carried out in a solvent like dichloromethane. wikipedia.org

The oxidation of the precursor alcohol, 3-phenyl-2-buten-1-ol, using PCC would yield this compound. This method offers the advantage of mild reaction conditions and high selectivity, preventing over-oxidation to the carboxylic acid. wikipedia.org The general mechanism involves the formation of a chromate (B82759) ester, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement and subsequent oxidation to furnish the enone product. wikipedia.org

Research has shown that the effectiveness of PCC can be influenced by the reaction conditions. For example, refluxing methylene (B1212753) chloride has been found to be effective for allylic oxidations. tandfonline.com Furthermore, the addition of substances like pyrazole (B372694) can enhance the selectivity of the oxidation of steroidal allylic alcohols. nih.gov While highly effective, the toxicity of hexavalent chromium in PCC is a significant drawback, prompting the development of alternative, more environmentally benign oxidizing agents. wikipedia.orgorganic-chemistry.org

Table 2: Oxidation of Alcohols using Chromium-Based Reagents

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | wikipedia.org |

| Secondary Alcohols | Pyridinium Chlorochromate (PCC) | Ketones | wikipedia.org |

| Tertiary Allylic Alcohols | Pyridinium Chlorochromate (PCC) | Enones | wikipedia.org |

This table provides an overview of the application of chromium-based oxidants in the synthesis of carbonyl compounds.

Mild Oxidation Protocols (e.g., Swern Oxidation)

The synthesis of α,β-unsaturated aldehydes such as this compound from their corresponding primary allylic alcohols requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a prominent example of such a protocol, known for its high efficiency and tolerance of various functional groups under gentle, low-temperature conditions. wikipedia.orgorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). wikipedia.org The reaction is typically conducted at very low temperatures, around -78°C, to ensure the stability of the reactive intermediates. commonorganicchemistry.com

The general mechanism proceeds through several key steps:

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. wikipedia.org

Alcohol Addition: The primary alcohol, in this case, 3-phenyl-2-buten-1-ol, reacts with the chloro(dimethyl)sulfonium chloride to form a key alkoxysulfonium salt intermediate. wikipedia.org

Deprotonation and Elimination: The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination reaction through a five-membered ring transition state. wikipedia.org This step yields the desired aldehyde (this compound), dimethyl sulfide (B99878) (DMS), and triethylammonium (B8662869) chloride. wikipedia.org

A significant advantage of the Swern oxidation is that it avoids the use of toxic heavy metals like chromium. organic-chemistry.org However, a notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide. organic-chemistry.org Careful management of reaction temperature is also crucial to prevent side reactions. organic-chemistry.org

Other mild oxidation reagents can also be employed for the synthesis of α,β-unsaturated aldehydes. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols. commonorganicchemistry.com Another effective method is the use of 2-Iodoxybenzoic acid (IBX) in DMSO, which provides a mild and efficient conversion of alcohols to α,β-unsaturated carbonyl compounds. scripps.edunih.gov

Table 1: Comparison of Mild Oxidation Reagents for Allylic Alcohols

| Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78°C | High yields, avoids over-oxidation, metal-free. wikipedia.orgorganic-chemistry.org | Malodorous byproduct (DMS), requires low temperatures. wikipedia.orgorganic-chemistry.org |

| **Manganese Dioxide (MnO₂) ** | CH₂Cl₂, room temperature | Mild, selective for allylic/benzylic alcohols. commonorganicchemistry.com | Stoichiometric amounts of reagent required, variable activity. |

| IBX/DMSO | IBX, DMSO, room temp. to 55°C | Nontoxic, stable, can effect multiple oxidations in one pot. scripps.edu | IBX is insoluble in many organic solvents. |

| PCC | Pyridinium chlorochromate, CH₂Cl₂ | Readily available, moderate yields. | Toxic chromium reagent, requires careful waste management. |

Novel Synthetic Strategies

Beyond classical oxidation methods, research has explored innovative pathways to construct the this compound framework and its analogs. These strategies often aim for higher efficiency, atom economy, and access to complex molecular architectures.

Pathways via Dihydrodioxepins from Hydroxyalkynes

A notable novel strategy involves the rearrangement of intermediates derived from hydroxyalkynes. Specifically, the synthesis can proceed through a 4,7-dihydro-1,3-dioxepin intermediate. A process analogous to this has been developed for the synthesis of related unsaturated aldehydes, demonstrating the viability of this pathway for industrial production. google.com

This synthetic route, as detailed for an analog like 2-methyl-4-acetoxyl-2-butenal, generally involves the following key transformations:

Formation of the Dihydrodioxepin: The synthesis starts with a suitable precursor which is cyclized to form a 2,2-disubstituted-4,7-dihydro-1,3-dioxepin. google.com

Formylation: The dihydrodioxepin ring undergoes formylation to introduce an aldehyde group, yielding a 2,2-disubstituted-5-formyl-4,7-dihydro-1,3-dioxepin intermediate. google.com

Rearrangement and Hydrolysis: In the presence of a catalyst (such as a sulfonic acid) and a controlled amount of water, the formylated dihydrodioxepin undergoes a rearrangement and hydrolysis cascade. This final step cleaves the dioxepin ring to yield the target α,β-unsaturated aldehyde structure. google.com

This methodology is significant as it offers a route with potentially cheap and readily available raw materials and has been optimized for green industrial production, highlighting its potential for broader applications. google.com

Industrial Synthesis Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on optimization and scalability. Key factors include cost-effectiveness, process safety, environmental impact, and consistent product quality. google.com

For many α,β-unsaturated aldehydes, the aldol condensation is a preferred industrial method due to its use of inexpensive starting materials and its proven scalability. For instance, the condensation of an appropriate aldehyde and ketone, such as phenylacetaldehyde and acetaldehyde, represents a direct and classical route. chemicalbook.com Optimization of such a process would involve fine-tuning catalyst concentration (e.g., NaOH or KOH), reaction temperature, and reaction time to maximize yield and minimize byproduct formation.

When considering scalability, several aspects are paramount:

Raw Material Cost and Availability: Industrial processes favor inexpensive and readily accessible starting materials.

Process Safety: The thermal stability of reagents and intermediates is a major safety concern. For example, replacing potentially explosive precursors like acyl azides with more stable alternatives like 1,4,2-dioxazol-5-ones significantly improves the safety profile of a reaction for large-scale operations. acs.org

Solvent and Catalyst Recycling: To improve cost-efficiency and reduce environmental impact, the ability to recycle solvents and catalysts is a significant advantage. Processes have been developed where solvents can be recovered at rates exceeding 90%. google.com

Yield and Purity: High yields and purity are essential for economic viability and to meet the quality standards required for applications in industries such as fragrances and pharmaceuticals. google.com Purification methods like fractional distillation under reduced pressure are often employed to achieve high purity levels (e.g., >99%). google.com

Waste Management: The environmental impact of chemical processes is a critical consideration. Methods that avoid toxic heavy metals or generate benign byproducts are favored. organic-chemistry.orggoogle.com The development of "green" industrial routes is an ongoing research goal. google.com

Reaction Mechanisms and Chemical Reactivity of 3 Phenyl 2 Butenal

Fundamental Reactivity Patterns

The chemical properties of 3-Phenyl-2-butenal are largely defined by the interplay between its two primary functional components: the conjugated C=C-C=O system and the aldehyde group itself.

The defining feature of α,β-unsaturated aldehydes like this compound is the conjugation between the alkene and carbonyl groups. wikipedia.orgpressbooks.pub This conjugation delocalizes the pi electrons across the O=C-C=C framework. Examination of the resonance structures reveals that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge. pressbooks.pub This electronic distribution makes both sites electrophilic and thus susceptible to nucleophilic attack. wikipedia.orgpressbooks.pub

Consequently, two primary modes of nucleophilic addition are possible:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon.

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon. This is also known as a Michael addition. wikipedia.orglibretexts.org

The initial product of a 1,4-addition is a resonance-stabilized enolate ion, which is then typically protonated on the α-carbon to yield a saturated aldehyde or ketone. libretexts.orglibretexts.org The choice between 1,2- and 1,4-addition is generally influenced by the nature of the nucleophile. Weaker nucleophiles, such as water, alcohols, amines, and cyanide, tend to favor 1,4-addition. pressbooks.pub

The reactivity of the conjugated system is summarized below:

| Reaction Type | Site of Nucleophilic Attack | Intermediate | General Product |

|---|---|---|---|

| 1,2-Addition (Direct) | Carbonyl Carbon | Alkoxide | Unsaturated Alcohol |

| 1,4-Addition (Conjugate) | β-Carbon | Enolate | Saturated Aldehyde |

The aldehyde group in this compound can undergo characteristic oxidation and reduction reactions, though the presence of the C=C double bond can influence the outcome or require specific reagents for selectivity. smolecule.comwikipedia.org

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. smolecule.comwikipedia.org Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for this transformation. For the related isomer, 2-Phenyl-2-butenal (B1236094), oxidation yields the corresponding phenylbutanoic acid. smolecule.com

Reduction: The formyl group is readily reduced to a primary alcohol. wikipedia.orgsoka.ac.jp Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comsoka.ac.jp Reduction of 2-Phenyl-2-butenal with these reagents forms 2-phenyl-2-butenol. smolecule.com Selective reduction of the carbonyl group without affecting the C=C double bond can be challenging, but is often achievable with milder reagents like NaBH₄. soka.ac.jp In contrast, catalytic hydrogenation may reduce both the aldehyde and the alkene double bond. soka.ac.jp

A summary of these transformations for the related compound 2-Phenyl-2-butenal is provided below:

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Phenylbutanoic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 2-Phenyl-2-butenol |

Gas-Phase Elimination Kinetics

The thermal decomposition of α,β-unsaturated aldehydes in the gas phase, particularly decarbonylation (the elimination of carbon monoxide), has been a subject of kinetic and mechanistic studies. scite.ainih.gov These reactions are typically homogeneous, unimolecular, and follow a first-order rate law. scite.airesearchgate.net

The gas-phase decarbonylation of α,β-unsaturated aldehydes can proceed through different mechanistic pathways. nih.gov Research on analogous compounds like (E)-2-butenal has identified two potential reaction channels:

One-Step Mechanism: This pathway involves a concerted reaction through a three-membered cyclic transition state. nih.gov

Two-Step Mechanism: This route proceeds via an initial four-membered cyclic transition state. nih.gov

For (E)-2-butenal, the elimination products are propene and carbon monoxide. scite.ai In more complex structures like (E)-3-phenyl-2-methylpropenal, the products can include α-methylstyrene and cis/trans-β-methylstyrene. scite.ai The deactivation of catalysts during hydrogenation reactions of α,β-unsaturated aldehydes is often attributed to decarbonylation, which leads to the formation of CO that can poison the catalyst surface. osti.gov

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms and energetics of the gas-phase decarbonylation of α,β-unsaturated aldehydes. nih.gov Studies on (E)-2-butenal and (E)-2-methyl-3-phenyl-2-propenal have optimized the structures of reactants, products, and transition states for both the one-step and two-step mechanisms. nih.gov

These calculations indicate that the two possible mechanisms (one-step and two-step) have similar energy requirements, with only minor differences depending on the specific reactant molecule. nih.gov For the elimination reaction of (E)-2-methyl-3-phenyl-2-propenal, which can yield different products depending on the pathway, computational results align reasonably well with experimental findings. nih.gov Specifically, the one-step mechanism leading directly to the main experimental product, (E)-β-methylstyrene, was found to have the transition state with the lowest activation Gibbs free energy. nih.gov

Kinetic data for the thermal decarbonylation of related α,β-unsaturated aldehydes are presented below:

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k₁ (s⁻¹)) |

|---|---|---|---|

| E-2-Butenal | 380.5 - 490.0 | 55.5 - 150 | (13.18 ± 0.16) - (212.0 ± 2.0) kJ mol⁻¹ / (2.303 RT) |

| E-3-phenyl-2-methylpropenal | 380.5 - 490.0 | 55.5 - 150 | (13.23 ± 0.22) - (234.6 ± 3.2) kJ mol⁻¹ / (2.303 RT) |

Data sourced from a study on the gas-phase thermal decarbonylation of α,β-unsaturated aldehydes. scite.ai

Carbanion-Mediated Reactions

Carbanions are potent nucleophiles that readily react with α,β-unsaturated aldehydes, typically via conjugate addition. run.edu.ngsiue.edu The reaction involves the attack of the carbanion on the electron-deficient β-carbon of the conjugated system. libretexts.org

A prominent example of this reactivity is the Michael addition, where stabilized carbanions, such as those derived from β-dicarbonyl compounds, add to the α,β-unsaturated system. columbia.edu Another important class of carbanion-like nucleophiles used in this context are organometallic reagents. While Grignard and organolithium reagents often give 1,2-addition products, lithium diorganocopper reagents (Gilman reagents) are particularly effective at achieving 1,4-conjugate addition. libretexts.orglibretexts.org The mechanism is thought to involve the nucleophilic addition of the diorganocopper anion (R₂Cu⁻) to the β-carbon. libretexts.org

The enolate intermediate formed from the initial 1,4-addition can be trapped by subsequent reaction with an electrophile, such as an alkyl halide. pressbooks.pub This tandem organocuprate addition followed by alkylation allows for the introduction of two different alkyl groups at the α- and β-positions, providing a powerful synthetic tool. pressbooks.pub

Mechanistic Extensions of the Aldol (B89426) Condensation Principle (e.g., Perkin, Knoevenagel Reactions)

The synthesis of α,β-unsaturated aromatic acids can be achieved through the Perkin reaction , which involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.orgbyjus.com The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.com This is followed by a series of steps including proton abstraction and elimination of a hydroxyl group to yield an unsaturated anhydride, which upon hydrolysis gives the final α,β-unsaturated acid. byjus.com While other bases can be used, the alkali salt of the acid anhydride is a common catalyst. wikipedia.orgbyjus.com

The Knoevenagel condensation is another significant reaction, which is a modification of the aldol condensation. wikipedia.orgsigmaaldrich.com It involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule. wikipedia.orgsigmaaldrich.com This typically results in an α,β-unsaturated ketone (a conjugated enone). wikipedia.org The reaction is generally catalyzed by a weak base, such as a primary or secondary amine. wikipedia.orgsigmaaldrich.com The active hydrogen component can be a compound like diethyl malonate, Meldrum's acid, ethyl acetoacetate, or cyanoacetic acid. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent, particularly when one of the withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org

Electrophilic Interactions with Molecular Targets

As an α,β-unsaturated aldehyde, this compound is an electrophilic molecule. nih.gov This electrophilicity allows it to react with various nucleophiles, including those found in biological systems.

Mechanisms of Covalent Bond Formation with Biomolecules

The electrophilic nature of α,β-unsaturated aldehydes facilitates their reaction with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. nih.gov This reactivity is largely attributed to the process of Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. nih.govmasterorganicchemistry.com

The primary targets for this covalent modification within cells are proteins, and specifically the side chains of certain amino acids. nih.gov Cysteine, with its sulfhydryl group, is a particularly "soft" nucleophile and a primary target for "soft" electrophiles like α,β-unsaturated aldehydes. nih.gov Histidine and lysine (B10760008) residues can also be modified, though to a lesser extent. nih.govnih.gov The formation of these adducts can alter the structure and function of the proteins. researchgate.net

Chemical Pathways Influencing Cellular Signaling

The covalent modification of proteins by α,β-unsaturated aldehydes can significantly impact cellular signaling pathways. researchgate.net By forming adducts with key signaling proteins, these aldehydes can disrupt normal cellular function. nih.gov For instance, the alkylation of DNA and biologically active proteins by these compounds can trigger a variety of inflammatory and cytotoxic responses. atsjournals.org

One of the well-studied pathways affected is the Keap1/Nrf2 pathway. acs.orgacs.org Electrophilic compounds can covalently modify cysteine residues in the Keap1 protein, which is a negative regulator of the transcription factor Nrf2. researchgate.netacs.org This modification leads to the activation of Nrf2, its translocation to the nucleus, and the subsequent expression of cytoprotective genes. researchgate.netnih.gov This suggests that α,β-unsaturated aldehydes can play a role in the cellular antioxidant response. acs.orgacs.org

Mechanistic Aspects of Modulating Oxidative Stress Responses

α,β-Unsaturated aldehydes are intrinsically linked to oxidative stress. They can be generated endogenously through lipid peroxidation, a process initiated by reactive oxygen species (ROS). researchgate.netnih.gov These aldehydes can then contribute to and potentiate oxidative stress within cells. nih.gov

The mechanisms by which they modulate oxidative stress responses are multifaceted. They can deplete cellular glutathione (B108866) (GSH), a critical component of the endogenous antioxidant defense system, thereby increasing ROS levels. nih.gov Furthermore, they can inactivate antioxidant enzymes such as glutathione peroxidase and thioredoxin reductase. researchgate.net Paradoxically, as mentioned earlier, their electrophilic nature can also trigger protective mechanisms by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. acs.orgnih.gov

Molecular Interactions with Enzymes (e.g., Aldehyde Dehydrogenase)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in the detoxification of aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. nih.govacs.org this compound, being an aldehyde, can interact with these enzymes.

Kinetic studies and X-ray crystallography have shown that some inhibitors of ALDHs are competitive with respect to the aldehyde substrate, forming direct interactions with active-site cysteine residues. nih.gov The substrate specificity of ALDH isoenzymes varies; for instance, the TCDD-inducible class 3 ALDH preferentially metabolizes aromatic aldehydes like benzaldehyde (B42025), while the microsomal ALDH is more efficient with medium- to long-chain aliphatic aldehydes. acs.org The interaction of this compound with specific ALDH isoenzymes would depend on the structural features of the enzyme's substrate-binding site.

Reactions with Atmospheric Species (e.g., Chlorine Atoms)

Volatile organic compounds (VOCs), including α,β-unsaturated aldehydes, can be released into the atmosphere and undergo chemical transformations. The reactions of these compounds with atmospheric species like chlorine atoms are of interest, particularly in coastal areas. rsc.org

Studies on the kinetics of the reactions between chlorine atoms and various α,β-unsaturated aldehydes have been conducted. rsc.orgresearchgate.net These reactions are generally fast and can be a major loss process for these compounds in the atmosphere, especially at dawn. rsc.org The reaction rates are influenced by the structure of the aldehyde. For α,β-unsaturated carbonyl compounds, reactions with free chlorine and free bromine are generally rapid over a wide pH range. nih.govnih.gov The products of these reactions often lack unsaturated carbons and may contain multiple halogen atoms. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies in 3 Phenyl 2 Butenal Research

Structural Elucidation Techniques

Structural elucidation is achieved by integrating data from several spectroscopic methods, each providing unique insights into the molecular architecture of 3-Phenyl-2-butenal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (-CHO) would appear as a singlet or doublet in the downfield region (typically δ 9-10 ppm). The vinylic proton (=CH-) would also be in the downfield region, coupled to the aldehydic proton. The aromatic protons of the phenyl group would produce signals in the aromatic region (δ 7-8 ppm). The methyl protons (-CH₃) would be observed as a singlet in the upfield region (around δ 2-3 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. spectrabase.com The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (>190 ppm). The carbons of the phenyl ring and the C=C double bond would resonate in the δ 120-160 ppm range. The methyl carbon would give a signal in the upfield region of the spectrum.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.2 | 190 - 195 |

| Vinylic (=CH) | 6.5 - 7.0 | 125 - 140 |

| Vinylic (=C-Ph) | - | 150 - 160 |

| Aromatic (C₆H₅) | 7.2 - 7.6 | 128 - 140 |

| Methyl (CH₃) | 2.2 - 2.6 | 15 - 25 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group. Due to conjugation with the C=C double bond, this band is expected to appear at a slightly lower wavenumber, typically around 1705 cm⁻¹. libretexts.org

C=C Stretch: Absorptions for the carbon-carbon double bond of the butenal chain and the aromatic ring are expected in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. libretexts.org

C-H Stretch: Aromatic and vinylic C-H stretching vibrations are observed above 3000 cm⁻¹. The aldehydic C-H bond shows two characteristic, weaker absorptions around 2750 and 2850 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and are typically found in the 690-900 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch (Conjugated) | 1700 - 1710 | Strong |

| Aldehyde (C-H) | Stretch | 2745 - 2760 & 2840 - 2860 | Weak-Medium |

| Alkene (C=C) | Stretch | 1620 - 1650 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 (multiple bands) | Medium-Weak |

| Aromatic/Vinylic (C-H) | Stretch | 3010 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₁₀H₁₀O), the expected monoisotopic mass is approximately 146.073 Da. nih.govchemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. Key fragmentation pathways would likely include:

Loss of a hydrogen atom ([M-H]⁺) to give a fragment at m/z 145.

Loss of the aldehyde group ([M-CHO]⁺) resulting in a peak at m/z 117.

Loss of a methyl group ([M-CH₃]⁺) leading to a fragment at m/z 131.

Cleavage to form a stable phenyl cation (C₆H₅⁺) at m/z 77 or a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺ (Molecular Ion) | - |

| 145 | [C₁₀H₉O]⁺ | H |

| 131 | [C₉H₇O]⁺ | CH₃ |

| 117 | [C₉H₉]⁺ | CHO |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₃H₃O |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₄H₅O |

Chromatographic Analysis for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography (GC): Given its volatility, GC is a highly suitable method for the analysis of this compound. nih.gov When coupled with a Flame Ionization Detector (FID), GC can be used for purity assessment and quantitative analysis. Coupling GC with a Mass Spectrometer (GC-MS) allows for the confident identification of the compound based on both its retention time and its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. A reversed-phase method, using a C18 or a phenyl-hexyl column, would be effective. sigmaaldrich.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. Detection is typically achieved using a UV detector, as the conjugated system of the phenyl ring and the enal moiety provides strong UV absorbance.

For the analysis of this compound in highly complex samples, such as natural extracts or by-products of chemical synthesis, comprehensive two-dimensional gas chromatography coupled with tandem mass spectrometry (MDGC-MS/MS) offers superior resolving power. This advanced technique uses two columns of different polarity, providing significantly enhanced separation of isomeric compounds (such as the E and Z isomers of this compound) and co-eluting matrix components. The subsequent analysis by MS/MS provides an additional layer of selectivity and structural confirmation, making it an invaluable tool for trace-level detection and characterization in challenging matrices.

In Situ Spectroscopic Investigations

In situ spectroscopic techniques are indispensable tools in modern chemical research, offering a real-time window into the dynamic processes of a chemical reaction. These methodologies allow for the observation of reactants, intermediates, products, and catalyst surfaces under actual reaction conditions, providing invaluable insights into reaction mechanisms, kinetics, and the influence of various parameters.

High-Pressure Infra-Red (HPIR) Spectroscopy for Reaction Monitoring

High-Pressure Infrared (HPIR) spectroscopy is a powerful in situ analytical technique that enables the study of chemical reactions under elevated pressures. This method is particularly well-suited for monitoring reactions involving gaseous reactants, such as hydrogenation, where high pressures are often employed to increase reactant concentration and enhance reaction rates. By passing an infrared beam through a specialized high-pressure reaction cell, spectra can be continuously or intermittently recorded, providing a detailed profile of the chemical transformations occurring within the reactor.

In the context of this compound research, HPIR spectroscopy is instrumental in elucidating the mechanistic pathways of its synthesis and subsequent transformations, most notably its selective hydrogenation. The distinct infrared absorption bands associated with the various functional groups in the reactant, potential intermediates, and final products allow for their unambiguous identification and quantification over the course of the reaction.

Research Findings from HPIR Monitoring of this compound Hydrogenation:

The selective hydrogenation of this compound can yield several products, primarily 3-phenylbutanal (through C=C bond hydrogenation), 3-phenyl-2-buten-1-ol (through C=O bond hydrogenation), and 3-phenyl-1-butanol (B1593598) (through complete hydrogenation). HPIR spectroscopy allows for the real-time monitoring of the concentrations of these species, providing crucial data for optimizing reaction conditions to favor the desired product.

A typical HPIR experiment for the hydrogenation of this compound would involve charging a high-pressure autoclave, equipped with IR-transparent windows (e.g., sapphire or ZnSe), with the reactant, a suitable solvent, and a heterogeneous catalyst. The reactor is then pressurized with hydrogen, and the reaction is initiated, often by heating. A series of IR spectra are collected as the reaction proceeds.

The analysis of the evolving spectra would focus on key vibrational modes:

C=O stretch of the aldehyde: The strong absorption band of the conjugated aldehyde group in this compound (typically around 1680-1660 cm⁻¹) is a primary indicator of reactant consumption.

C=C stretch of the alkene: The vibrational mode of the carbon-carbon double bond (around 1640-1620 cm⁻¹) is monitored to track the progress of C=C bond hydrogenation.

C-H stretch of the aldehyde: The characteristic C-H stretching vibration of the aldehyde group (around 2850-2750 cm⁻¹) also diminishes as the reaction progresses.

O-H stretch of the alcohol: The appearance of a broad absorption band in the 3600-3200 cm⁻¹ region signifies the formation of an alcohol product, such as 3-phenyl-2-buten-1-ol or 3-phenyl-1-butanol.

C-O stretch of the alcohol: A new band in the 1260-1000 cm⁻¹ range would indicate the formation of a C-O single bond, characteristic of the alcohol products.

By integrating the peak areas of these characteristic bands, the concentration of each species can be determined as a function of time, allowing for the calculation of reaction rates and selectivities under different pressures and temperatures.

Interactive Data Table: Characteristic IR Bands for Monitoring this compound Hydrogenation

| Compound | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| This compound | Conjugated Aldehyde | C=O stretch | 1680-1660 |

| Alkene | C=C stretch | 1640-1620 | |

| Aldehyde | C-H stretch | 2850-2750 | |

| 3-Phenylbutanal | Saturated Aldehyde | C=O stretch | 1740-1720 |

| Aldehyde | C-H stretch | 2850-2750 | |

| 3-Phenyl-2-buten-1-ol | Alcohol | O-H stretch | 3600-3200 |

| Alkene | C=C stretch | 1640-1620 | |

| Alcohol | C-O stretch | 1260-1000 | |

| 3-Phenyl-1-butanol | Alcohol | O-H stretch | 3600-3200 |

| Alcohol | C-O stretch | 1260-1000 |

The data obtained from HPIR studies can reveal important mechanistic details. For instance, the preferential disappearance of the C=C stretching band relative to the C=O band would indicate that the catalyst favors the hydrogenation of the carbon-carbon double bond. Conversely, a rapid increase in the O-H stretching band intensity would suggest a higher selectivity towards the unsaturated alcohol.

Furthermore, HPIR can be used to study the influence of hydrogen pressure on the reaction pathway. By conducting experiments at various pressures, researchers can determine the pressure dependence of the reaction rates for the formation of different products. This information is critical for understanding the reaction mechanism at a molecular level and for scaling up the process for industrial applications. The ability to observe the reaction in situ also allows for the detection of transient intermediates that might not be observable through conventional ex situ analysis.

Computational and Theoretical Studies on 3 Phenyl 2 Butenal Systems

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are fundamental to understanding the underlying electronic changes that govern chemical reactivity. For systems related to 3-phenyl-2-butenal, these investigations have clarified reaction pathways, including thermal decompositions and cycloadditions.

The electronic structure of reactants, transition states, and products is paramount in determining the course of a reaction. Both ab initio and Density Functional Theory (DFT) methods have been extensively applied to α,β-unsaturated aldehydes to this end.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), and combined methods like CBS-QB3, are used for high-accuracy energy calculations. researchgate.net DFT methods are particularly popular due to their balance of computational cost and accuracy. A variety of functionals are employed, each with specific strengths. For instance, the B3LYP functional is widely used for geometry optimizations and frequency calculations, while others like CAM-B3LYP and the M06 suite are chosen for their better handling of non-covalent interactions or specific reaction types. researchgate.netua.es In a study on the decarbonylation of (E)-2-methyl-3-phenyl-2-propenal, a compound structurally similar to this compound, various levels of ab initio and DFT methods were employed to optimize the geometries of reactants, products, and transition structures. nih.gov Similarly, the thermal decomposition of 2,2-dimethyl-3-butenal (B3054106) was investigated using a range of methods including MP2 and multiple DFT functionals (B3LYP, B3PW91, CAM-B3LYP, M06, etc.) to ensure the reliability of the calculated parameters against experimental values. researchgate.net These studies demonstrate the importance of selecting appropriate theoretical levels to accurately describe the electronic properties governing the reactivity of these conjugated systems.

Table 1: Selected DFT Functionals Used in Studies of Unsaturated Aldehydes

| Functional | Typical Application | Reference |

|---|---|---|

| B3LYP | Geometry Optimization, General Purpose | researchgate.netua.es |

| CAM-B3LYP | Long-Range Interactions, Charge Transfer | researchgate.net |

| M06-2X | Non-bonding Interactions, Thermochemistry | ua.es |

| PBEPBE | Non-covalent Interactions | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

A key goal of computational reaction mechanism studies is to locate and characterize transition states (TS), which are the energetic maxima along a reaction coordinate. The energy of the TS determines the activation energy barrier of a reaction.

For the unimolecular decarbonylation of α,β-unsaturated aldehydes, computational studies have identified and compared different potential reaction channels. For example, in the gas-phase decomposition of (E)-2-methyl-3-phenyl-2-propenal, both a one-step mechanism (via a three-membered cyclic TS) and a two-step mechanism were investigated. nih.gov Calculations revealed that these pathways have similar energy requirements, and the lowest activation Gibbs free energy corresponded to the mechanism yielding the experimentally observed main product, (E)-β-methylstyrene. nih.gov In a related study on 2-butenal, saddle points connecting various isomers were identified at the UωB97XD/aug-cc-pVTZ level, with final energies calculated at the high-accuracy CCSD(T) level. flippingbook.com The lowest energy barrier found for the decomposition of 3-butenal (B104185) was 43.2 kcal/mol, corresponding to the formation of carbon monoxide and propene. flippingbook.com Such detailed energy profiling allows for the prediction of major reaction products and provides a rationale for experimentally observed outcomes.

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method used to analyze the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonding. researchgate.net It provides quantitative insights into the nature of atomic interactions, including the formation and breaking of bonds within a transition state.

In the study of the gas-phase thermal decomposition of 2,2–dimethyl-3-butenal, AIM analysis of the electron density was used to support the proposed concerted, five-membered cyclic transition state mechanism. researchgate.net By examining the bond critical points (BCPs) and the values of electron density at these points, researchers can quantify the degree of bond formation and cleavage in the transition state. For instance, the analysis showed that the breaking of the bond between the alpha-carbon and the carbonyl-carbon was approximately 50% complete in the transition state structure. researchgate.net This level of detailed bonding analysis is crucial for understanding the synchronicity of a reaction mechanism. researchgate.net

Molecular Modeling in Catalysis

Molecular modeling has become an essential partner to experimental studies in the field of catalysis, particularly for complex biological systems where enzymes catalyze reactions with high specificity and efficiency.

Computational methods are used to model the interactions between a substrate like this compound and the active site of an enzyme. This can explain the origins of an enzyme's substrate specificity and stereoselectivity. Studies on enzymes such as Pseudozyma antarctica lipase (B570770) B (PALB) have explored its promiscuous activity in catalyzing conjugate additions to α,β-unsaturated carbonyl compounds. diva-portal.org Although reactions with substrates longer than three carbons, like 3-phenyl-2-propenal, were found to be slow, likely due to steric hindrance, the computational work provided significant mechanistic insights. diva-portal.org

Quantum chemical calculations on model systems within the enzyme active site revealed a shift from the enzyme's native "ping pong bi bi" hydrolysis mechanism to an "ordered bi uni" mechanism for the conjugate addition reaction. diva-portal.org The model showed that the catalytic triad (B1167595) (in PALB, Ser105-His224-Asp187) and the oxyanion hole (formed by Thr40 and Gln106) play crucial roles. diva-portal.orgdiva-portal.org For conjugate addition, His224 activates the nucleophile, and the oxyanion hole stabilizes the resulting intermediate. diva-portal.org The rate-determining step was identified as the final proton transfer from histidine to the α-carbon of the intermediate. diva-portal.org Such detailed mechanistic elucidation at the atomic level helps guide protein engineering efforts to improve or alter enzyme function.

Table 2: Key Residues in Pseudozyma antarctica Lipase B Active Site

| Residue/Feature | Function in Native Hydrolysis | Role in Promiscuous Conjugate Addition | Reference |

|---|---|---|---|

| Ser105 | Nucleophilic attack on ester carbonyl | Often mutated (e.g., to Ala) to prevent side reactions | diva-portal.org |

| His224 | Acts as a general base/acid | Activates nucleophile and protonates intermediate | diva-portal.org |

| Asp187 | Orients and stabilizes His224 | Orients and stabilizes His224 | diva-portal.org |

This table is generated based on data from the text and is for illustrative purposes.

Photochemical Reaction Mechanisms

The study of photochemical reactions, which are initiated by the absorption of light, presents unique theoretical challenges. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are vital for exploring excited-state potential energy surfaces and predicting photochemical outcomes. rsc.org

For phenyl-containing butene derivatives, photochemical reactions can lead to complex rearrangements. scielo.br The photolysis of 1,1-dicyano-3-phenylbut-1-ene, for example, results in products from both di-π-methane and π-methane rearrangements. scielo.br Computational studies can help to rationalize the simultaneous occurrence of these mechanisms by examining the nature of the excited state. The observed solvent effects on the quantum yields of these rearrangements suggest a differentiation between localized and delocalized excitations on the excited state surface, a phenomenon that can be investigated theoretically. scielo.br Furthermore, 2-phenyl-2-butenal (B1236094) is noted for its interesting photochemical reactivity and isomerization properties, which are valuable for studying molecular transformation mechanisms. pubcompare.ai Theoretical investigations into similar systems, like the photooxygenation of 3-hydroxyflavone (B191502), have successfully used DFT/TD-DFT to map the free energy profiles of reactions proceeding from triplet excited states, confirming the feasibility of proposed mechanisms via peroxide intermediates. rsc.org These approaches are directly applicable to understanding the photo-reactivity of this compound.

Theoretical Studies of Photooxygenation and Photorearrangement Pathways

Computational and theoretical chemistry provide powerful tools to investigate the complex mechanisms of photochemical reactions, offering insights into reaction pathways, transition states, and the electronic nature of excited states that are often difficult to discern through experimental methods alone. While direct theoretical studies specifically targeting the photooxygenation and photorearrangement of this compound are not extensively documented in the reviewed literature, a wealth of computational research on structurally analogous α,β-unsaturated carbonyl compounds and other photosensitive molecules provides a solid foundation for understanding its likely photochemical behavior.

Theoretical investigations into the photochemistry of similar molecules typically employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to calculate the Gibbs free energies for species in both their ground and excited states. These methods are instrumental in mapping the potential energy surfaces (PES) for various reaction pathways.

Photooxygenation Pathways

The photooxygenation of α,β-unsaturated aldehydes can proceed through different mechanisms, including reactions involving singlet oxygen (¹O₂) or direct reaction with triplet oxygen (³O₂). Theoretical studies on related compounds, such as 3-hydroxyflavone (3HF), have explored these pathways in detail.

In the case of direct photooxygenation, the molecule is first excited to a singlet excited state, followed by intersystem crossing to a triplet state. This triplet species can then react with ground-state triplet oxygen. For 3HF, calculations confirmed that the triplet state tautomer is the reactive species, forming a peroxide intermediate with ³O₂. A similar mechanism could be postulated for this compound, where the triplet excited state of the butenal moiety would be the key reactant.

Alternatively, photosensitized oxygenation involves the transfer of energy from an excited photosensitizer to ³O₂, generating highly reactive singlet oxygen (¹O₂), which then reacts with the ground-state substrate. For α,β-unsaturated oxo compounds, a key question is whether the addition of ¹O₂ leads to an endoperoxide or an exoperoxide. Theoretical studies on 2-methyl-2-butenal have shown that the formation of an exoperoxide via an "ene" reaction is a dominant pathway, particularly when a methyl group is present at the α-position. Given that this compound has a methyl group at the β-position and a phenyl group at the 3-position, the specific regioselectivity and stereoselectivity of oxygen addition would be a key area for computational investigation.

The feasibility of these reaction routes is often confirmed via the calculation of reaction profiles, which map the energy changes along the reaction coordinate.

Table 1: Comparison of Calculated Reaction Pathways for Photooxygenation of 3-Hydroxyflavone (3HF)

| Reaction Pathway | Reactants | Key Intermediate | Feasibility |

| Direct Photooxygenation | T₁ state phototautomer of 3HF + ³O₂ | Endoperoxide | Feasible |

| Photosensitized Reaction | S₀ state normal form of 3HF + ¹O₂ | Endoperoxide | Feasible |

| Alternative Mechanism | - | Exoperoxide | Kinetically inaccessible |

This data is based on theoretical calculations for 3-hydroxyflavone and serves as an illustrative model for the types of pathways that could be considered for this compound.

Photorearrangement Pathways

In the absence of oxygen, many unsaturated carbonyl compounds undergo photorearrangement reactions. For this compound, potential photorearrangements could involve isomerization around the C=C double bond, or more complex skeletal reorganizations.

Theoretical studies on the photorearrangement of 3HF in deaerated solutions show a transformation into 3-hydroxy-3-phenyl-indan-1,2-dione. The calculations for this process considered the T₁ state as the reacting species, and the free energy profile was mapped through triplet state stationary points. The results pointed to the formation of an intermediate with a 1-indanone (B140024) skeleton, which arises from the folding of a pyrone ring.

While this compound lacks the pyrone ring of

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Highly Selective Transformations

A primary challenge in utilizing 3-Phenyl-2-butenal is achieving high selectivity in its transformations, particularly in reactions like hydrogenation. The presence of two reactive sites, the carbon-carbon double bond (C=C) and the carbonyl group (C=O), necessitates catalysts that can selectively target one over the other.

Recent research has focused on developing sophisticated catalytic systems to control this selectivity. Transition-metal solid catalysts are a significant area of investigation for the selective hydrogenation of α,β-unsaturated aldehydes. researchgate.net The orientation of the adsorbate molecule on the catalyst surface can dictate the reaction's outcome. researchgate.net For instance, different binding modes can favor the hydrogenation of either the C=C or C=O bond. researchgate.net

Furthermore, novel catalyst architectures are being explored to combine the benefits of both homogeneous and heterogeneous catalysis. Dendrimer-encapsulated metallic nanoparticles, for example, offer the high tunability of homogeneous catalysts along with the recyclability of heterogeneous ones. researchgate.net Another promising area is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. Chiral NHCs have been successfully employed in asymmetric reactions, such as the Stetter reaction, to yield products with high enantioselectivity. nih.gov The development of fluorinated triazolium salt pre-catalysts has shown to significantly improve both reactivity and enantioselectivity in such transformations. nih.gov

Table 1: Comparison of Catalytic Systems for Transformations of α,β-Unsaturated Aldehydes

| Catalyst System | Reaction Type | Key Feature | Potential Advantage for this compound |

|---|---|---|---|

| Transition-Metal Solid Catalysts | Hydrogenation | Surface-adsorption controlled selectivity | Selective hydrogenation of either the C=C or C=O bond. researchgate.net |

| Dendrimer-Encapsulated Nanoparticles | Various π-bond activations | Combines high tunability and recyclability | Efficient and reusable system for various transformations. researchgate.net |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric C-C bond formation (e.g., Stetter reaction) | High enantioselectivity | Synthesis of specific chiral isomers for pharmaceutical applications. nih.gov |

| Immobilized Ru(BINAP)(OAc)₂ on Cellulose | Asymmetric Hydrogenation | Heterogeneous, recyclable chiral catalyst | Sustainable production of chiral alcohols from this compound. diva-portal.org |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Methodologies

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. Modern research increasingly relies on a synergistic approach that combines experimental techniques with high-level computational studies.

Quantum mechanics/molecular mechanics (QM/MM) calculations have become a powerful tool for investigating reaction pathways in solution, providing insights into transition states and solvent effects that are difficult to obtain experimentally. researchgate.net For instance, such calculations can predict how different solvents might accelerate a reaction by stabilizing the transition structure. researchgate.net

Experimental methods have also advanced significantly. The development of new ionization techniques for mass spectrometry, such as Desorption Electrospray Ionization (DESI), allows for the real-time monitoring of reactions and the detection of short-lived intermediates. rsc.org This enables chemists to directly observe catalytic cycles and validate proposed mechanisms. rsc.org For reactions involving this compound, these integrated approaches can be used to understand the factors controlling stereoselectivity in catalytic asymmetric reactions or to unravel complex, multi-step transformations. nih.govpherobase.com Computational studies, for example, can reveal that selectivity arises from subtle electrostatic interactions between the substrate and a chiral catalyst. nih.gov

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Research is actively pursuing more environmentally benign methodologies to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One major focus is the development of solvent-free reactions. tandfonline.com Performing reactions by grinding solid reactants or simply mixing neat liquid reactants can dramatically reduce solvent waste and often leads to faster reaction times and simpler work-ups. tandfonline.com For example, aldol (B89426) condensations, a key step in the synthesis of compounds like this compound, can be performed under solvent-free conditions. ijcrt.org

The use of recyclable catalysts and benign reaction media is another cornerstone of this approach. Clay catalysts, such as Montmorillonite K10, have been used in conjunction with microwave irradiation to facilitate organic reactions under solvent-free conditions. ijcrt.org This combination offers a cleaner and more efficient alternative to traditional methods that often rely on corrosive reagents. tandfonline.comijcrt.org The use of water or supercritical carbon dioxide as reaction solvents is also being explored to replace toxic organic solvents. ijcrt.org

Table 2: Green Chemistry Strategies for Synthesis and Reactions

| Green Chemistry Principle | Application in Context of this compound | Benefit |

|---|---|---|

| Solvent-Free Conditions | Aldol condensation and Wittig reactions performed without a solvent. tandfonline.comijcrt.org | Reduced waste, faster reactions, simplified purification. tandfonline.com |

| Recyclable Catalysts | Use of clay-supported catalysts (e.g., Montmorillonite KSF). tandfonline.comijcrt.org | Catalyst can be recovered and reused, reducing cost and waste. ijcrt.org |

| Microwave-Assisted Synthesis | Clay-catalyzed condensation reactions accelerated by microwave heating. ijcrt.org | Rapid, clean, and environmentally benign reaction conditions. ijcrt.org |

| Atom Economy | "Borrowing hydrogen" processes for enantioselective synthesis. | Maximizes the incorporation of starting materials into the final product. su.se |

Expanding Utility in Complex Molecule Synthesis and Fine Chemical Research

This compound is a valuable building block in organic synthesis due to its conjugated system and reactive aldehyde group. solubilityofthings.com Its utility extends beyond its use as a flavoring agent into the synthesis of complex molecular architectures for fine chemicals, pharmaceuticals, and agrochemicals. smolecule.com

Researchers are continuously finding new ways to employ this compound in sophisticated synthetic routes. For example, it can participate in cycloaddition reactions to construct polycyclic systems. It has been shown to react with monoesters of various malonic acids to produce polysubstituted 1,3-cyclohexadienes, which are versatile intermediates for further transformations. researchgate.net

Its role as a precursor in the synthesis of chiral compounds is also a significant area of research. smolecule.com The aldehyde functionality allows for a wide range of transformations, including reductions to chiral alcohols or further elaborations into more complex structures. The development of radical aryl migration reactions also opens up novel synthetic pathways for creating complex molecular scaffolds from relatively simple precursors. researchgate.net These expanding applications underscore the importance of this compound as a key intermediate in the toolkit of synthetic organic chemists.

Q & A

Basic: What experimental parameters are critical for maintaining the stability of 3-Phenyl-2-butenal during storage and handling?

Methodological Answer:

To prevent degradation, store this compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C. Stability studies indicate that relative content decreases by ~15% after 30 days at 25°C, with isomerization observed at elevated temperatures (Fig. 3, ). Monitor humidity (<40% RH) to avoid hydrolysis, as α,β-unsaturated aldehydes are moisture-sensitive. For long-term storage, use desiccants and validate stability via periodic GC-MS analysis (retention time: ~2.97 min; KI: 784) .

Basic: Which spectroscopic and chromatographic methods are optimal for structural elucidation and purity assessment?

Methodological Answer:

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) to confirm molecular ion [M⁺] at m/z 132 and fragmentation patterns (e.g., loss of CHO group at m/z 103) .

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 9.45 ppm (d, J=7.8 Hz, aldehyde proton), δ 6.5–7.3 ppm (aromatic protons), and δ 2.1–2.3 ppm (allylic methyl protons) .

- HPLC : Employ a C18 column with UV detection at 254 nm; retention times vary with mobile phase (e.g., acetonitrile/water 70:30). Validate purity >98% using area normalization .

Advanced: How can researchers resolve contradictions in reported degradation kinetics of this compound under oxidative conditions?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., oxygen partial pressure, catalyst traces). Design experiments using a factorial approach:

Control oxygen levels : Use headspace vials with defined O₂ concentrations (e.g., 5%, 21%) and monitor via gas chromatography .

Identify catalysts : Perform ICP-MS to detect metal impurities (e.g., Fe³⁺, Cu²⁺) that accelerate oxidation.

Statistical modeling : Apply Arrhenius or Q10 models to extrapolate degradation rates across temperatures. Cross-validate with systematic reviews to reconcile literature discrepancies .

Advanced: What mechanistic pathways explain the thermal isomerization of this compound observed in stability studies?

Methodological Answer:

Isomerization from (E)- to (Z)-configurations under thermal stress is driven by:

- Conformational flexibility : DFT calculations suggest a low energy barrier (~25 kcal/mol) for rotation around the C2-C3 bond.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions.

Validate using dynamic NMR or variable-temperature FTIR to track C=O and C=C stretching frequencies (e.g., νC=O shifts from 1685 cm⁻¹ to 1702 cm⁻¹ during isomerization) .

Basic: What synthetic strategies yield high-purity this compound for research applications?

Methodological Answer:

- Claisen-Schmidt condensation : React benzaldehyde with propionaldehyde under basic conditions (KOH/EtOH). Optimize molar ratios (2:1) to minimize byproducts (e.g., cinnamaldehyde derivatives) .

- Purification : Distill under reduced pressure (bp ~225°C at 760 mmHg) and recrystallize from hexane/ethyl acetate (1:3) to achieve ≥95% purity. Confirm via melting point (95°C) .

Advanced: How can computational chemistry guide the design of derivatives to enhance this compound's photostability?

Methodological Answer:

- QSAR modeling : Use molecular descriptors (e.g., HOMO-LUMO gap, logP) to predict substituent effects. Electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position reduce photooxidation susceptibility.

- TD-DFT simulations : Calculate excited-state energies to identify UV-absorbing moieties. Substituents shifting λmax >300 nm (e.g., extended conjugation) improve stability under visible light .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.